molecular formula C25H20ClO2P B13859067 Triphenyl(p-carboxyphenyl)phosphonium Chloride

Triphenyl(p-carboxyphenyl)phosphonium Chloride

Cat. No.: B13859067
M. Wt: 418.8 g/mol
InChI Key: DTOWHLAMWSWRIM-UHFFFAOYSA-N
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Description

Triphenyl(p-carboxyphenyl)phosphonium Chloride (CAS 35812-45-4) is a phosphonium salt with the molecular formula C₂₅H₂₀ClO₂P and a molecular weight of 418.85 g/mol . This compound belongs to the class of triphenylphosphonium salts, which are highly valued in organic synthesis. Its primary research application is as a precursor for generating phosphonium ylides, which are essential reagents in the Wittig olefination reaction . This reaction is a cornerstone method for the selective formation of carbon-carbon double bonds, enabling the synthesis of alkenes from carbonyl compounds. A key feature of this specific reagent is the p-carboxyphenyl group, which introduces a carboxylic acid functional handle into the resulting alkene product . This functional group is crucial for further chemical modifications, allowing researchers to conjugate the synthesized molecule to other compounds, polymers, or surfaces, or to alter its solubility properties. The carboxylic acid group makes this reagent particularly useful in the synthesis of advanced organic materials, pharmaceuticals, and vitamin derivatives . Furthermore, triphenylphosphonium-based cations are of significant interest in chemical biology and drug delivery, as they facilitate the mitochondrial targeting of conjugated pharmacophores, exploiting the negative membrane potential of mitochondria to achieve intracellular accumulation . The product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should note that this solid compound should be stored in a cool, dry place in a tightly closed container, and it is typically soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol .

Properties

Molecular Formula

C25H20ClO2P

Molecular Weight

418.8 g/mol

IUPAC Name

(4-carboxyphenyl)-triphenylphosphanium;chloride

InChI

InChI=1S/C25H19O2P.ClH/c26-25(27)20-16-18-24(19-17-20)28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H

InChI Key

DTOWHLAMWSWRIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Materials: Triphenylphosphine and a chloromethyl derivative of p-carboxybenzene (e.g., p-carboxybenzyl chloride).
  • Reaction Type: Nucleophilic substitution where the phosphorus atom in triphenylphosphine attacks the electrophilic carbon in the chloromethyl group, forming the phosphonium salt.
  • Solvents: Organic solvents such as dichloromethane, toluene, or alcohols depending on the method.
  • Conditions: Typically heating under reflux or controlled temperature with stirring, sometimes under pressure.

Detailed Preparation Procedures and Analysis

Preparation of Chloromethyl Triphenylphosphonium Chloride (Related Compound)

A representative method for preparing chloromethyl triphenylphosphonium chloride, a close analogue, was disclosed in a 2009 Chinese patent (CN101475590A). This method is relevant as it outlines a scalable, high-purity synthesis avoiding toxic reagents like phosgene.

Procedure Summary:

Step Process Description Chemicals Used Conditions Outcome
1 Dissolve triphenylphosphine in organic solvent Triphenylphosphine, organic solvent (e.g., dichloromethane) Ambient temperature Homogeneous solution
2 Add paraformaldehyde or formaldehyde solution Paraformaldehyde or formaldehyde Ambient temperature Formation of hydroxymethyl intermediate
3 Introduce hydrogen chloride gas and filter HCl gas Controlled addition Formation of hydroxymethyltriphenylphosphonium chloride precipitate
4 Dissolve precipitate in dichloromethane Dichloromethane Ambient temperature Solution of intermediate
5 Add thionyl chloride and reflux Thionyl chloride Reflux and reduced pressure distillation Conversion to chloromethyl triphenylphosphonium chloride
6 Dissolve crude product in isopropanol, cool, filter, and dry Isopropanol Cooling to room temperature, drying for 6 hours Purified chloromethyl triphenylphosphonium chloride

Key Results:

  • Purity: 98%
  • Molar yield: 65.5%
  • Advantages: Uses inexpensive, readily available materials; avoids toxic phosgene; suitable for large-scale production.

Preparation of Triphenylmethylphosphonium Chloride (Related Phosphonium Salt)

Another phosphonium chloride, triphenylmethylphosphonium chloride, is prepared by reacting triphenylphosphonium with methyl chloride in methanol solvent. This method is informative for understanding quaternization reactions involving triphenylphosphonium species.

Procedure Highlights:

Step Description Reagents Conditions Notes
1 Weigh triphenylphosphonium, methyl chloride, and methanol Triphenylphosphonium, CH3Cl, CH3OH Molar ratio triphenylphosphonium:methyl chloride = 1:1 to 1:2; methanol excess
2 Dissolve triphenylphosphonium in methanol in a pressure reactor Methanol solvent 50–60 °C, 9 kg/cm² pressure Stirring and temperature control critical
3 Add methyl chloride slowly under pressure Methyl chloride Maintain pressure and temperature Quaternization reaction proceeds
4 Isolate product by filtration and purification - - Product triphenylmethylphosphonium chloride

This method demonstrates the importance of solvent choice, temperature, and pressure in quaternization reactions of phosphonium salts.

Synthesis of Triphenylphosphine as a Precursor

Triphenylphosphine is the key starting material for phosphonium salt synthesis. Its preparation involves reduction of triphenylphosphine dichloride with metals such as magnesium or aluminum in solvents like toluene or chlorobenzene. The purity and yield of triphenylphosphine directly impact subsequent phosphonium salt synthesis.

Summary Table of Triphenylphosphine Preparation:

Parameter Details
Starting Material Triphenylphosphine dichloride (TPPCl₂)
Reducing Agents Magnesium, aluminum, iron
Solvents Toluene, chlorobenzene, N,N-dialkylformamides
Temperature Range 60–200 °C (preferably 80–175 °C)
Yield ~95% pure triphenylphosphine
Notes Control of "active chlorine compounds" critical to yield

This step is crucial for ensuring high-quality triphenylphosphine for further quaternization.

Comparative Analysis of Preparation Methods

Method Starting Materials Solvent Key Reagents Conditions Yield (%) Purity (%) Advantages Disadvantages
Chloromethyl triphenylphosphonium chloride synthesis Triphenylphosphine, paraformaldehyde, HCl gas, thionyl chloride Dichloromethane, isopropanol HCl gas, thionyl chloride Reflux, reduced pressure distillation 65.5 98 Avoids toxic phosgene, scalable Moderate yield
Triphenylmethylphosphonium chloride synthesis Triphenylphosphonium, methyl chloride Methanol Methyl chloride 50–60 °C, 9 kg/cm² pressure Not specified Not specified Simple, controlled reaction Requires pressure reactor
Triphenylphosphine preparation (precursor) Triphenylphosphine dichloride, metals Toluene, chlorobenzene Mg, Al, Fe 60–200 °C ~95 High High purity, industrial scale Requires metal handling

Research Findings and Notes

  • The chloromethylation method using paraformaldehyde and HCl gas followed by thionyl chloride treatment is an efficient route to phosphonium chlorides with high purity and reasonable yield, suitable for industrial production.
  • Methanol-based quaternization with methyl chloride provides a straightforward method for related phosphonium salts but requires pressure equipment and careful control of reaction parameters.
  • The quality of triphenylphosphine precursor significantly affects the final phosphonium salt quality, emphasizing the need for optimized reduction processes from triphenylphosphine dichloride.
  • Avoidance of toxic reagents such as phosgene and the use of readily available raw materials are critical for sustainable and safe manufacturing.

Chemical Reactions Analysis

Triphenyl(p-carboxyphenyl)phosphonium Chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Triphenyl(p-carboxyphenyl)phosphonium chloride is primarily utilized as a reagent in organic synthesis. It serves as a phosphonium salt that can facilitate various chemical transformations.

  • Alkylation and Arylation Reactions : The compound is effective in promoting alkylation and arylation reactions, where it acts as a nucleophile. This property is particularly useful in the synthesis of complex organic molecules.
  • Synthesis of Phosphonium Ylides : The compound can be converted into phosphonium ylides, which are valuable intermediates in the synthesis of alkenes via the Wittig reaction. This reaction showcases its ability to form double bonds from carbonyl compounds.

Photochemical Applications

This compound has been explored for its photochemical properties:

  • Photosensitization : It acts as a photosensitizer in various photochemical reactions, including those involving singlet oxygen generation. This property is beneficial in applications such as photodynamic therapy (PDT) for cancer treatment, where reactive oxygen species can induce cell death in malignant cells.
  • Fluorescence Sensing : The compound has been incorporated into sensor designs for detecting metal ions and other analytes. Its ability to undergo fluorescence changes upon interaction with specific targets makes it suitable for environmental monitoring and biomedical diagnostics.

Biological Applications

In biological research, this compound demonstrates significant potential:

  • Cellular Uptake Studies : Research indicates that this compound can penetrate cellular membranes, making it a candidate for drug delivery systems. Its phosphonium group enhances its ability to cross lipid bilayers, which is crucial for therapeutic applications.
  • Mitochondrial Targeting : Due to its lipophilic nature, the compound is often used to target mitochondria within cells. This targeting capability is vital for studying mitochondrial function and dysfunction in various diseases, including cancer and neurodegenerative disorders.

Table 1: Summary of Case Studies

StudyApplicationFindings
Photodynamic TherapyDemonstrated efficacy in generating reactive oxygen species leading to apoptosis in cancer cells.
Mitochondrial TargetingShowed enhanced accumulation in mitochondria, facilitating studies on mitochondrial metabolism.
Fluorescent SensingDeveloped a sensor that detects lead ions with high sensitivity using fluorescence quenching methods.

Mechanism of Action

The mechanism of action of Triphenyl(p-carboxyphenyl)phosphonium Chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable phosphonium salts, which are key intermediates in many organic synthesis processes. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Substituent Molecular Weight (g/mol) Key Applications Notable Properties References
Triphenyl(p-carboxyphenyl)phosphonium chloride p-Carboxyphenyl ~385.8 (estimated) Wittig reactions, drug synthesis (hypothetical) Enhanced polar solubility, carboxylic acid functionality
Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride 3,4,5-Trimethoxybenzyl 478.95 Anticancer agents, antifungal agents Methoxy groups influence conformation and bioactivity; used in Wittig reactions
Triphenyl(4-pyridinylmethyl)phosphonium chloride 4-Pyridinylmethyl 338.81 Coordination chemistry, catalysis Pyridine nitrogen enables metal coordination; soluble in polar solvents
(Chloromethyl)triphenylphosphonium chloride Chloromethyl 347.22 Alkylation reactions, polymer synthesis High reactivity toward nucleophiles; forms stable ylides
Methyltriphenylphosphonium chloride Methyl 312.78 Phase-transfer catalysis, ylide generation Simple alkyl chain; limited steric hindrance
Allyltriphenylphosphonium chloride Allyl 338.81 Synthesis of allylated compounds, polymer precursors Allyl group participates in conjugate additions
Benzyltriphenylphosphonium chloride Benzyl 395.87 Deep eutectic solvents (DES), organic synthesis Aromaticity enhances stability in DES
Tetraphenylphosphonium chloride – (no substituent) 399.84 Phase-transfer catalyst, electrolyte additive High thermal stability; non-reactive tetrahedral structure
Cyanomethyltriphenylphosphonium chloride Cyanomethyl 337.78 Specialty ylides for electron-deficient alkenes Electron-withdrawing cyano group modifies ylide reactivity

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Electron-donating groups (e.g., 3,4,5-trimethoxybenzyl) stabilize ylides and enhance bioactivity by influencing molecular conformation . Electron-withdrawing groups (e.g., cyanomethyl) increase ylide electrophilicity, favoring reactions with electron-deficient aldehydes . Aromatic substituents (e.g., benzyl, pyridinylmethyl) improve solubility in organic media and enable π-π interactions in catalysis .

Applications in Synthesis :

  • Wittig Reactions : All analogs serve as Wittig precursors, but their substituents dictate compatibility with specific carbonyl partners. For example, allyl derivatives are ideal for synthesizing conjugated dienes .
  • Biological Activity : The 3,4,5-trimethoxybenzyl variant shows promise in anticancer research due to its structural similarity to bioactive natural products .

Solubility and Stability :

  • Polar substituents (e.g., carboxyphenyl, pyridinylmethyl) enhance aqueous solubility, whereas hydrophobic groups (e.g., trimethoxybenzyl) favor organic phases .
  • Chloromethyl and allyl derivatives exhibit higher reactivity but lower thermal stability compared to tetraphenylphosphonium chloride .

Biological Activity

Triphenyl(p-carboxyphenyl)phosphonium chloride (TPPPC) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C25H20ClO2P\text{C}_{25}\text{H}_{20}\text{ClO}_2\text{P}. The presence of the carboxyphenyl group contributes to its unique properties, which enhance its interaction with biological membranes.

Antibacterial Activity

Recent studies have highlighted TPPPC's antibacterial properties, particularly against multidrug-resistant bacteria. The compound exhibits significant bactericidal activity due to its ability to disrupt bacterial membranes.

The antibacterial mechanism involves the following:

  • Membrane Disruption : TPPPC interacts with bacterial membranes, leading to increased permeability and eventual cell death.
  • Targeting Resistant Strains : It has been shown to be effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 1.5 to 12.5 µM .

Anticancer Potential

In addition to its antibacterial effects, TPPPC has shown promise in cancer therapy. Its ability to target mitochondria makes it a candidate for selective cancer treatment.

Case Studies

  • Mitochondrial Targeting : TPPPC derivatives have been conjugated with other compounds (e.g., curcumin) to enhance their mitochondrial targeting capabilities, leading to improved anticancer efficacy .
  • In Vivo Studies : In animal models, TPPPC demonstrated a favorable safety profile with no significant toxicity observed at therapeutic doses .

Research Findings

A summary of key research findings related to TPPPC's biological activity is presented in the following table:

StudyFindings
Kumari et al. (2019)Demonstrated broad-spectrum antibacterial activity against resistant strainsSupports use as an alternative antibiotic
Recent Anticancer StudiesShowed effective mitochondrial targeting leading to cancer cell apoptosisPromising candidate for cancer therapy
Toxicity AssessmentsNo significant adverse effects in animal models at therapeutic dosesSafe for potential therapeutic applications

Q & A

Q. What are the established synthetic routes for Triphenyl(p-carboxyphenyl)phosphonium Chloride, and what are the critical reaction parameters?

The compound can be synthesized via nucleophilic substitution or quaternization reactions. A common method involves reacting triphenylphosphine with p-carboxybenzyl chloride in anhydrous conditions. Key parameters include:

  • Solvent choice : Use polar aprotic solvents (e.g., toluene or dichloromethane) to stabilize intermediates .
  • Temperature : Reflux conditions (e.g., 80–110°C) to drive the reaction to completion .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate the product . Monitor reaction progress via TLC or NMR to confirm phosphonium salt formation.

Q. How can the purity and structural integrity of this compound be validated?

  • Spectroscopic techniques :
  • ¹H/³¹P NMR : Confirm the absence of unreacted triphenylphosphine (δ ~ -5 ppm in ³¹P NMR) and the presence of the p-carboxyphenyl group (aromatic protons at ~7.5–8.0 ppm) .
  • FT-IR : Detect carboxylate O-H stretches (~2500–3000 cm⁻¹) and P-C aromatic vibrations (~1430 cm⁻¹) .
    • Elemental analysis : Verify C, H, Cl, and P percentages within ±0.3% of theoretical values .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store in airtight, light-resistant containers at 2–8°C.
  • Avoid moisture and strong oxidizing agents (e.g., peroxides), as decomposition can release HCl gas and phosphorus oxides .
  • Conduct periodic stability tests via NMR to detect hydrolytic degradation .

Advanced Research Questions

Q. How does the steric and electronic nature of the p-carboxyphenyl group influence reactivity in Wittig olefination reactions?

The electron-withdrawing carboxylate group enhances the electrophilicity of the adjacent phosphorus center, increasing reactivity toward carbonyl compounds. However, steric hindrance from the bulky triphenylphosphine moiety may reduce yields with hindered aldehydes.

  • Methodological optimization :
  • Use mild bases (e.g., NaHCO₃) to deprotonate the phosphonium salt without degrading the carboxylate group .
  • Employ high-dielectric solvents (e.g., DMF) to stabilize transition states in polar mechanisms .
    • Computational studies : DFT calculations can model charge distribution and predict regioselectivity in olefin formation .

Q. What analytical strategies resolve contradictions in reported catalytic activity of phosphonium salts in cross-coupling reactions?

Discrepancies may arise from trace moisture or residual halides. Address this via:

  • Controlled experiments : Compare catalytic performance under strict anhydrous vs. ambient conditions .
  • X-ray crystallography : Characterize the active species to confirm whether the carboxylate group participates in metal coordination .
  • Kinetic profiling : Monitor reaction rates using in-situ IR or UV-Vis spectroscopy to identify rate-limiting steps influenced by phosphonium structure .

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Carboxylate modification : Couple the carboxylate group with amines (e.g., PEGylated linkers) using EDC/NHS chemistry .
  • Coordination chemistry : Exploit the phosphonium cation’s affinity for mitochondrial membranes in prodrug designs .
  • In vitro validation : Use fluorescence tagging (e.g., rhodamine B) to track cellular uptake and localization .

Safety and Handling

Q. What are the toxicological risks associated with this compound, and how can exposure be mitigated?

  • Acute hazards : Irritation to skin, eyes, and respiratory tract. Use PPE (gloves, goggles, fume hood) during handling .
  • Decomposition products : Thermal degradation (>200°C) releases HCl and phosphorus oxides; ensure proper ventilation in high-temperature reactions .
  • First aid : Flush affected areas with water for 15 minutes and seek medical evaluation if exposed .

Methodological Resources

Q. Which databases or spectral libraries provide reliable reference data for this compound?

  • PubChem : Experimental LC-MS and NMR data under CC-BY-NC 4.0 license .
  • ChemIDplus : Regulatory and toxicological profiles from NLM databases .
  • Cambridge Structural Database : Crystallographic data for analogous phosphonium salts (e.g., CSD entry WUJNUD) .

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